5-O-Methyllatifolin

Description

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol |

InChI |

InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3/t12-/m1/s1 |

InChI Key |

NKFNPUQSPATHPN-GFCCVEGCSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of 5-O-Methyllatifolin

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Neoflavonoid

This technical guide offers an in-depth exploration of the biosynthetic pathway of 5-O-Methyllatifolin, a neoflavonoid found in plants of the Dalbergia genus, known for their valuable heartwood. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular machinery responsible for the synthesis of this and related compounds. While the complete pathway is yet to be fully elucidated, this guide consolidates current knowledge on the general flavonoid and proposed neoflavonoid biosynthetic routes, highlighting the key enzymatic steps and potential avenues for future research.

Introduction: The Significance of this compound

This compound is a methylated derivative of the neoflavonoid latifolin. Neoflavonoids are a class of plant secondary metabolites characterized by a 4-phenylcoumarin or related skeleton, distinguishing them from the more common flavonoids. These compounds, prevalent in the heartwood of Dalbergia species such as Dalbergia latifolia (Indian Rosewood), contribute to the wood's color, durability, and resistance to decay. Beyond their role in plant defense, neoflavonoids, including latifolin and its derivatives, have garnered interest for their potential pharmacological activities.

The Proposed Biosynthetic Pathway: From Phenylalanine to a Neoflavonoid Core

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a well-established metabolic route in plants that gives rise to a vast array of phenolic compounds.

A. The General Phenylpropanoid Pathway:

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA. This activated intermediate serves as a crucial branching point for various metabolic pathways, including flavonoid biosynthesis.

B. Entry into Flavonoid Synthesis:

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS). This reaction forms a naringenin chalcone intermediate. Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into (2S)-naringenin, a flavanone that serves as a central precursor for most flavonoid classes.

C. The Neoflavonoid Branch: A Point of Divergence:

The precise enzymatic steps leading from the general flavonoid pathway to the neoflavonoid skeleton of latifolin are not yet fully understood. It is hypothesized that a key rearrangement reaction occurs, distinguishing neoflavonoid from flavonoid biosynthesis. One proposed mechanism involves a branch from a chalcone or flavanone intermediate, leading to the formation of a 4-phenylcoumarin core structure characteristic of neoflavonoids like dalbergin, a related compound found in Dalbergia. The specific enzymes catalyzing this rearrangement in Dalbergia remain to be identified.

D. The Final Step: O-Methylation:

The terminal step in the formation of this compound is the methylation of the hydroxyl group at the 5-position of the latifolin precursor. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the existence of such an enzyme in Dalbergia is inferred from the presence of the methylated product, the specific OMT responsible for this regiospecific methylation has not yet been isolated and characterized. The identification and characterization of this enzyme are critical for understanding the final step in the biosynthesis of this compound and for potential biotechnological applications.

Quantitative Data on Flavonoid Content in Dalbergia

Quantitative analysis of heartwood extracts from Dalbergia species has revealed the presence of latifolin and its derivatives. The following table summarizes representative quantitative data from the literature. It is important to note that these values can vary depending on the species, age of the tree, and environmental conditions.

| Compound | Plant Species | Tissue | Method of Analysis | Concentration Range | Reference |

| Latifolin | Dalbergia latifolia | Heartwood | GC-MS | Not explicitly quantified, but identified as a major soluble flavonoid. | |

| This compound | Dalbergia latifolia | Heartwood | GC-MS | Identified after methylation of fractions. |

Further research is required to quantify the levels of biosynthetic intermediates and to determine the kinetic parameters of the involved enzymes.

Experimental Protocols for Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound requires a multi-faceted approach combining biochemical and molecular biology techniques.

A. Identification and Characterization of Biosynthetic Enzymes:

A common strategy for identifying enzymes in a plant secondary metabolite pathway is homology-based cloning. This involves designing PCR primers based on conserved sequences of known enzyme families (e.g., P450s, OMTs) to amplify corresponding genes from a Dalbergia cDNA library. The cloned genes can then be expressed in a heterologous system, such as E. coli or yeast, and the recombinant enzymes purified.

Enzyme Assays: The function of the purified recombinant enzymes is then confirmed through in vitro assays. For an O-methyltransferase, a typical assay would include:

-

Enzyme: Purified recombinant OMT.

-

Substrate: The putative precursor, latifolin.

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

-

Buffer: A suitable buffer to maintain optimal pH.

-

Analysis: The reaction products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

B. In Vivo Functional Characterization:

Techniques such as virus-induced gene silencing (VIGS) or CRISPR-Cas9-mediated gene knockout in Dalbergia cell cultures or transgenic plants can be employed to investigate the in vivo function of candidate genes. A reduction in the accumulation of this compound following the silencing or knockout of a specific gene would provide strong evidence for its role in the biosynthetic pathway.

Visualizing the Pathway and Experimental Workflow

To aid in the conceptualization of the biosynthetic pathway and the experimental strategies for its elucidation, the following diagrams are provided.

Future Directions and Conclusion

The biosynthesis of this compound presents an exciting area of research in plant secondary metabolism. Key future research should focus on:

-

Identifying the missing enzymes: Specifically, the enzyme(s) responsible for the neoflavonoid skeleton formation and the specific O-methyltransferase that acts on latifolin.

-

Quantitative metabolic flux analysis: To understand the flow of intermediates through the pathway and identify potential rate-limiting steps.

-

Transcriptomic and proteomic studies: To identify candidate genes and enzymes involved in the pathway by correlating their expression with the accumulation of neoflavonoids in Dalbergia species.

A comprehensive understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical diversity of plants but also open up possibilities for the biotechnological production of this and other valuable neoflavonoids for pharmaceutical and other applications. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 5-O-Methyllatifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methyllatifolin is a naturally occurring flavonoid derivative with a defined chemical structure and a specific stereochemical configuration. This technical guide provides a comprehensive overview of its molecular architecture, with a focus on the stereochemistry at its single chiral center. While specific experimental data for the stereochemical determination of this compound is not widely published, this document outlines the standard methodologies employed for such analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). The structural information is presented to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in understanding the key features of this compound.

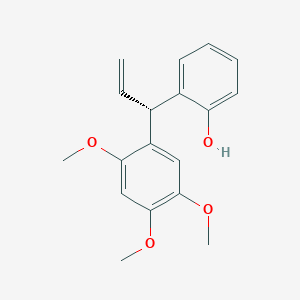

Chemical Structure

This compound possesses the molecular formula C₁₈H₂₀O₄.[1] Its structure consists of a phenol ring linked to a 2,4,5-trimethoxyphenyl group through a propenyl chain. The systematic IUPAC name for this compound is 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₈H₂₀O₄ |

| Molecular Weight | 300.35 g/mol |

| IUPAC Name | 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol |

| SMILES | COC1=CC(=C(C=C1--INVALID-LINK--C2=CC=CC=C2O)OC)OC |

| InChI Key | NKFNPUQSPATHPN-GFCCVEGCSA-N |

The core structure is characterized by two aromatic rings connected by a three-carbon bridge. One ring is a simple phenol, while the other is heavily substituted with three methoxy groups. The presence of a vinyl group off the chiral center is another key feature.

Caption: 2D Chemical Structure of (R)-5-O-Methyllatifolin.

Stereochemistry

The stereochemistry of this compound is defined by a single chiral center at the carbon atom connecting the two aromatic rings and the propenyl group. Based on its IUPAC name, 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol, the absolute configuration at this chiral center is designated as (R).[1]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration. For this compound, the substituents on the chiral carbon are prioritized as follows:

-

-C₆H₄OH (Phenol group)

-

-C₆H₂(OCH₃)₃ (Trimethoxyphenyl group)

-

-CH=CH₂ (Vinyl group)

-

-H (Hydrogen)

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, thus assigning the (R) configuration.

References

In-Depth Spectroscopic Analysis of 5-O-Methyllatifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-O-Methyllatifolin, a neoflavonoid isolated from the heartwood of Dalbergia latifolia. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and further investigation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on its isolation and characterization. This data is crucial for the unambiguous identification of the compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in search results |

Note: While this compound has been identified in the literature, specific, detailed spectroscopic data sets were not available in the public domain at the time of this compilation. The tables are provided as a template for data organization once it becomes available.

Experimental Protocols

The isolation and structural elucidation of this compound were reported as part of a broader study on the neoflavonoid constituents of Dalbergia latifolia heartwood. The general experimental procedures employed in this type of research are outlined below.

Isolation and Purification

The heartwood of Dalbergia latifolia is typically processed through the following steps:

-

Extraction: The dried and powdered heartwood is extracted with a 70% ethanol solution.

-

Chromatography: The resulting crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds. These methods include:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Structure Elucidation

The chemical structures of the isolated compounds, including this compound, are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

The definitive structure is established by a thorough analysis of these spectroscopic data and by comparing them with data reported in the literature for similar compounds.[1]

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of neoflavonoids like this compound from a plant source.

References

Potential Pharmacological Effects of 5-O-Methyllatifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological research on 5-O-Methyllatifolin is limited. This guide summarizes the available data on this compound and infers its potential pharmacological effects based on studies of its parent compound, Latifolin, and extracts from its natural source, Dalbergia latifolia. All potential effects should be further investigated with specific studies on this compound.

Introduction

This compound is a naturally occurring neoflavonoid, a derivative of Latifolin, found in plant species of the Dalbergia genus, such as Dalbergia latifolia (Indian Rosewood). While research directly targeting the pharmacological properties of this compound is in its nascent stages, preliminary studies have indicated its bioactivity. The broader pharmacological potential of this compound can be inferred from the activities of its parent molecule, Latifolin, which has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the known bioactivities of this compound and the established pharmacological effects of Latifolin, offering a roadmap for future research and drug discovery.

Direct Bioactivity of this compound

The primary research on this compound has focused on its effects against termites and fungi.

Antitermite and Antifungal Activity

Studies have investigated the bioactivity of Latifolin and its derivatives, including this compound, against termites and wood-rotting fungi.[1]

Table 1: Antitermite and Antifungal Activity of this compound and Related Compounds

| Compound | Bioactivity | Observation |

| This compound | Antitermite (Mortality) | No significant difference in mortality rate compared to Latifolin.[1] |

| Antitermite (Mass Loss) | 3-fold greater mass loss (feed consumption by termites) compared to Latifolin.[1] | |

| Antifungal | Lower inhibition rate against white- and brown-rot fungi compared to Latifolin.[1] | |

| Latifolin | Antitermite | Baseline activity. |

| Antifungal | Showed significant inhibition of white- and brown-rot fungi.[1] |

Experimental Protocols

A no-choice feeding test is typically used to evaluate antitermite activity. Filter papers are treated with the test compound dissolved in a solvent (e.g., acetone). After solvent evaporation, the treated filter papers are placed in a container with a sand layer and a specific number of worker termites (e.g., Reticulitermes flavipes). The mortality of the termites and the mass loss of the filter paper are measured over a set period (e.g., 21 days).[2]

The antifungal activity is assessed by the mycelial growth inhibition method. A solution of the test compound is added to a growth medium (e.g., Potato Dextrose Agar - PDA). Mycelial plugs of the test fungi (e.g., Coriolus versicolor, Tyromyces palustris) are placed on the medium. The plates are incubated, and the diameter of the fungal colonies is measured to determine the inhibition of growth compared to a control.

Potential Pharmacological Effects (Inferred from Latifolin)

Given that this compound is a methylated derivative of Latifolin, it is plausible that it shares some of the pharmacological activities of its parent compound. Methylation can sometimes enhance the bioavailability and activity of flavonoids.

Potential Anti-inflammatory Effects

Latifolin has demonstrated significant anti-inflammatory properties in various in vitro models.[3][4][5]

Latifolin's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways:

-

Inhibition of NF-κB Activation: Latifolin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory genes. This is achieved through the upregulation of Nrf2-mediated Heme Oxygenase-1 (HO-1) expression.[3][6]

-

Suppression of Pro-inflammatory Mediators: It significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

-

Inhibition of JAK/STAT and MAPK Pathways: In skin inflammation models, Latifolin inhibits the activation of the JAK2/STAT1/STAT3 and p38/JNK MAPK signaling pathways.[4][5]

Table 2: Anti-inflammatory Activity of Latifolin

| Cell Line | Stimulant | Parameter | Concentration of Latifolin | Result |

| Murine Peritoneal Macrophages | LPS | NO Production | Not specified | Significant inhibition[3] |

| PGE2 Production | Not specified | Significant inhibition[3] | ||

| TNF-α Production | Not specified | Significant inhibition[3] | ||

| IL-1β Production | Not specified | Significant inhibition[3] | ||

| HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6 Secretion | 10-80 µM | Inhibition[5][7] |

| IL-8 Secretion | 10-80 µM | Inhibition[5][7] |

Potential Antioxidant Effects

Latifolin exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defenses.[4][5]

In human fibroblast cells (BJ-5ta) stimulated with tert-butyl hydroperoxide (t-BHP), Latifolin was shown to:

-

Increase cell viability.[5]

-

Reduce the phosphorylation of p38 and JNK, which are involved in oxidative stress responses.[4][5]

Common in vitro antioxidant assays that could be used to evaluate this compound include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the scavenging of the ABTS radical cation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

-

Cellular Antioxidant Activity (CAA) Assay: Utilizes cell lines to assess the antioxidant activity in a more biologically relevant system.

Potential Anticancer Effects

Latifolin has been reported to have potential anticancer activity, particularly in oral squamous cell carcinoma (OSCC).[6]

The proposed anticancer mechanism of Latifolin involves the induction of apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

Table 3: Cytotoxic Activity of Dalbergia latifolia Methanol Extract

| Cell Line | Activity | IC50 Value |

| MCF10A ATCC | Cytotoxic | 20 µg/ml[9] |

Note: This data is for the crude extract of the plant, not for isolated Latifolin or this compound.

Summary and Future Directions

This compound is a neoflavonoid with demonstrated antitermite and antifungal bioactivities. While direct pharmacological studies are scarce, the known anti-inflammatory, antioxidant, and anticancer properties of its parent compound, Latifolin, suggest that this compound holds significant potential as a therapeutic agent.

Key areas for future research include:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound from Dalbergia species or through synthetic routes to obtain sufficient quantities for pharmacological testing.

-

In Vitro Pharmacological Screening: Comprehensive evaluation of the anti-inflammatory, antioxidant, anticancer, and neuroprotective effects of this compound using a panel of cell-based assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety of this compound in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with Latifolin and other derivatives to understand the role of the 5-O-methyl group in its pharmacological effects.

The data presented in this guide provides a strong rationale for further investigation into the pharmacological potential of this compound, a promising natural product for drug development.

References

- 1. Bioactivity of latifolin and its derivatives against termites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dialnet.unirioja.es [dialnet.unirioja.es]

- 3. The neoflavonoid latifolin isolated from MeOH extract of Dalbergia odorifera attenuates inflammatory responses by inhibiting NF-κB activation via Nrf2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Skin Inflammatory and Anti-Oxidative Effects of the Neoflavonoid Latifolin Isolated from Dalbergia odorifera in HaCaT and BJ-5ta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

The Evolving Landscape of 5-O-Methyllatifolin Derivatives: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methyllatifolin, a naturally occurring neoflavonoid predominantly isolated from plant species such as Dalbergia latifolia (Indian Rosewood) and Dalbergia odorifera, has emerged as a significant scaffold in medicinal chemistry.[1] Neoflavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological properties. The parent compound, latifolin, and its derivatives, including the 5-O-methylated form, have demonstrated a spectrum of biological activities, notably anti-inflammatory, antioxidant, antitumor, and antibacterial effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives and related neoflavonoids, offering a valuable resource for the scientific community engaged in drug discovery and development.

Core Structure and Biological Significance

The foundational structure of this compound is (R)-2'-Hydroxy-2,4,5-trimethoxydalbergiquinol. The therapeutic potential of this class of compounds is intrinsically linked to their molecular architecture. Modifications to the core structure can significantly modulate their biological efficacy and target specificity. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents with enhanced potency and reduced toxicity.

Synthesis of Neoflavonoid Derivatives: A Methodological Overview

The synthesis of neoflavonoid derivatives, including analogs of this compound, often involves multi-step reaction sequences. A common strategy involves the reaction of key intermediates, such as substituted phenylpropiolic acids, with various phenols in the presence of a catalyst.

General Synthetic Protocol

A representative synthetic approach for neoflavonoids is outlined below. This method utilizes a Knoevenagel condensation followed by an esterification-cyclization reaction.[2]

Step 1: Knoevenagel Condensation Commercially available substituted benzaldehydes are reacted with malonic acid to yield corresponding substituted acrylic acids.

Step 2: Esterification-Cyclization The resulting acrylic acids are then reacted with different phenols in the presence of a catalyst, such as sulfated montmorillonite K-10, to afford the neoflavonoid scaffold.[2] The use of solid acid catalysts like sulfated montmorillonite K-10 offers an environmentally friendly and efficient method for the synthesis of these compounds.[2][3]

A general workflow for the synthesis of neoflavonoid derivatives is depicted below:

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The following sections summarize the SAR for key biological activities based on studies of related neoflavonoids and other flavonoid classes.

Anticancer Activity

The anticancer potential of flavonoids is a subject of intense research. SAR studies on various flavonoid derivatives have revealed key structural features that contribute to their cytotoxic effects against cancer cell lines.

Table 1: Anticancer Activity of Representative Flavonoid Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Flavone-1 | 3',4',5-trihydroxy | A549 (Lung) | 15.2 | [4] |

| Flavone-1 | 3',4',5-trihydroxy | MCF-7 (Breast) | 12.5 | [4] |

| Flavone-2 | 7,8-dihydroxy | MCF-7 (Breast) | >50 | [4] |

| Dalbergin Analog 4d | Amino group at C-4 | Calvarial osteoblast | EC50 2.3 | [5] |

Note: Data presented is for structurally related flavonoids and dalbergin analogs, as specific SAR data for a series of this compound derivatives is limited in publicly available literature.

The presence and position of hydroxyl groups on the B-ring of flavonoids appear to be critical for their anticancer activity. For instance, the ortho-dihydroxy group in the B-ring is often associated with enhanced cytotoxicity.[4] Furthermore, substitutions on the A-ring can also influence activity, with some studies indicating that a 5-OH group may decrease cytotoxic potential.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Flavonoid Derivatives from Dalbergia odorifera

| Compound ID | Structure | Assay | IC50 (µM) | Reference |

| Compound 3 | Known flavonoid analog | NO production in RAW264.7 cells | 14.7 ± 0.3 | [6] |

| Compound 4 | Known flavonoid analog | NO production in RAW264.7 cells | 40.2 ± 1.1 | [6] |

| Compound 5 | Known flavonoid analog | NO production in RAW264.7 cells | 3.2 ± 0.1 | [6] |

Note: These compounds were isolated from the same plant genus as this compound and represent structurally related flavonoids.

The anti-inflammatory effects of latifolin have been linked to its ability to attenuate inflammatory responses by inhibiting the activation of nuclear factor-kappaB (NF-κB). This is achieved through the induction of nuclear factor-E2-related factor 2 (Nrf2)-regulated heme oxygenase-1.

A simplified representation of the NF-κB signaling pathway and a potential point of intervention for neoflavonoids is illustrated below:

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of neoflavonoid derivatives, based on published literature.

Synthesis and Characterization

General Procedure for the Synthesis of Neoflavonoids: [2]

-

Preparation of Substituted Acrylic Acids: A mixture of a substituted benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent (e.g., pyridine) containing a catalyst (e.g., piperidine) is heated at reflux. After cooling, the reaction mixture is poured into ice-cold hydrochloric acid to precipitate the product, which is then filtered, washed, and dried.

-

Synthesis of Neoflavonoids: The substituted acrylic acid (1 equivalent) and a substituted phenol (1.2 equivalents) are dissolved in a solvent such as nitrobenzene. A catalyst, for instance, sulfated montmorillonite K-10, is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

In Vitro Anticancer Activity (MTT Assay): [4]

-

Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay): [6]

-

RAW264.7 murine macrophage cells are seeded in 96-well plates.

-

The cells are pre-treated with different concentrations of the test compounds for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After 24 hours of incubation, the amount of nitric oxide (NO) produced in the culture supernatant is determined using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is calculated.

An experimental workflow for assessing the anti-inflammatory activity of neoflavonoid derivatives is presented below:

Conclusion and Future Directions

The exploration of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. The existing body of research on related neoflavonoids provides a solid foundation for understanding the key structural determinants of their biological activity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds with optimized efficacy and safety profiles for further preclinical and clinical development. The methodologies and data presented in this guide are intended to serve as a valuable resource to accelerate these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel neoflavonoid derivatives as potential antidiabetic agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06457H [pubs.rsc.org]

- 3. Synthesis and biological evaluation of novel neoflavonoid derivatives as potential antidiabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]

- 5. Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory flavonoid derivatives from the heartwood of Dalbergia odorifera T. Chen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of 5-O-Methyllatifolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methyllatifolin is a naturally occurring neoflavonoid, a class of phenolic compounds found in various plants. It is a methylated derivative of latifolin, a compound that has garnered significant scientific interest for its diverse biological activities. While research on this compound is still in its early stages compared to its parent compound, preliminary studies have revealed its potential in several therapeutic areas. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, supplemented with data from its well-studied precursor, latifolin, to offer a broader perspective on its potential pharmacological profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Antitermite and Antifungal Activities

The primary biological activities reported specifically for this compound are its efficacy against termites and wood-decay fungi. These properties are of significant interest for the development of natural wood preservatives.

Data Presentation

| Compound | Bioactivity | Organism | Assay | Results |

| This compound | Antitermite | Reticulitermes speratus | Mortality Rate | No significant difference compared to latifolin. |

| Mass Loss (Feed Consumption) | 3-fold greater mass loss compared to latifolin. | |||

| Latifolin | Antitermite | Reticulitermes speratus | Mortality Rate | Baseline activity. |

| Mass Loss (Feed Consumption) | Baseline activity. | |||

| This compound | Antifungal | Trametes versicolor (White-rot fungus) | Inhibition Rate | Less effective than latifolin. |

| Fomitopsis palustris (Brown-rot fungus) | Inhibition Rate | Less effective than latifolin. | ||

| Latifolin | Antifungal | Trametes versicolor | Inhibition Rate | Baseline activity. |

| Fomitopsis palustris | Inhibition Rate | Baseline activity. |

Experimental Protocols

Antitermite Activity Assay:

-

Test Organism: Worker termites (Reticulitermes speratus).

-

Method: A no-choice feeding test is conducted. A specific number of termites (e.g., 150 workers) are introduced into a container with a sand layer and a filter paper treated with the test compound at a specific concentration.

-

Parameters Measured:

-

Mortality Rate: The number of dead termites is counted at regular intervals (e.g., daily for 21 days). The mortality rate is corrected using Abbott's formula if control mortality is observed.

-

Mass Loss: The dry weight of the filter paper is measured before and after the test to determine the amount of feeding by the termites.

-

-

Control: A filter paper treated with the solvent (e.g., acetone) is used as a negative control.

Antifungal Activity Assay:

-

Test Organisms: Wood-decay fungi such as Trametes versicolor and Fomitopsis palustris.

-

Method: A filter paper disc method on an agar medium is used. A filter paper disc impregnated with the test compound solution is placed on the surface of an agar plate inoculated with the test fungus.

-

Parameters Measured:

-

Inhibition Zone: The diameter of the clear zone around the disc where fungal growth is inhibited is measured after a specific incubation period (e.g., 7-14 days) at an optimal temperature (e.g., 28°C).

-

Inhibition Rate: The percentage of growth inhibition is calculated by comparing the fungal growth in the presence of the test compound to the growth in the control.

-

-

Control: A filter paper disc treated with the solvent is used as a negative control.

Biological Activities of the Parent Compound: Latifolin

To provide a more comprehensive understanding of the potential of this compound, this section details the well-documented biological activities of its parent compound, latifolin. It is plausible that this compound may share some of these activities, although further research is required for confirmation.

Anti-inflammatory Activity of Latifolin

Latifolin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are pre-treated with various concentrations of latifolin before LPS stimulation.

-

Parameters Measured:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: Levels of cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium are quantified using ELISA kits.

-

Protein Expression: The expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB and Nrf2 pathways are determined by Western blotting.

-

Signaling Pathways

dot

Caption: Anti-inflammatory signaling pathway of Latifolin.

Anticancer Activity of Latifolin

Latifolin has been shown to possess anticancer properties, including the inhibition of cell proliferation, migration, and invasion, and the induction of programmed cell death in various cancer cell lines.

Data Presentation

| Cell Line | Activity | IC50 / Effect |

| Oral Squamous Carcinoma (YD-10B) | Antiproliferative | Significant inhibition of cell proliferation. |

| Anti-metastatic | Effective blocking of cell migration, invasion, and adhesion. | |

| Apoptosis Induction | Induced apoptotic cell death. | |

| Autophagy Suppression | Suppressed autophagic-related proteins and autophagosome formation. | |

| Necroptosis Inhibition | Inhibited necroptosis by dephosphorylating RIP1, RIP3, and MLKL. |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

-

After a specific incubation period (e.g., 24, 48, 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated.

-

Wound Healing (Scratch) Assay:

-

Principle: Assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Procedure:

-

Cells are grown to confluence in a culture plate.

-

A scratch is made through the monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and fresh medium containing the test compound is added.

-

Images of the scratch are taken at different time points (e.g., 0, 12, 24 hours).

-

The rate of wound closure is quantified by measuring the area of the gap over time.

-

Cell Invasion and Adhesion Assays:

-

Invasion Assay (Boyden Chamber Assay):

-

The upper chamber of a transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

-

Cancer cells treated with the test compound are seeded in the upper chamber in serum-free medium.

-

The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted.

-

-

Adhesion Assay:

-

96-well plates are coated with an extracellular matrix protein (e.g., fibronectin).

-

Cancer cells are treated with the test compound and then seeded into the coated wells.

-

After a short incubation period, non-adherent cells are washed away.

-

Adherent cells are fixed, stained (e.g., with crystal violet), and the absorbance is measured.

-

Western Blot Analysis for Signaling Proteins:

-

Principle: Detects specific proteins in a complex mixture to analyze their expression levels and activation states (e.g., phosphorylation).

-

Procedure:

-

Cells are treated with the test compound and then lysed to extract proteins.

-

Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, mTOR).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

-

A chemiluminescent substrate is added, and the light signal is detected, which is proportional to the amount of target protein.

-

Autophagy and Necroptosis Analysis:

-

Autophagy: Assessed by monitoring the expression of autophagy-related proteins (e.g., LC3-I/II, Beclin-1, p62) by Western blot and observing the formation of autophagosomes using fluorescence microscopy (e.g., GFP-LC3 puncta formation).

-

Necroptosis: Determined by measuring the phosphorylation status of key necroptosis-regulatory proteins (RIP1, RIP3, and MLKL) via Western blotting.

Signaling Pathways

dot

Caption: Anticancer signaling pathway of Latifolin.

Conclusion

This compound is an emerging natural compound with demonstrated antitermite and antifungal activities. While direct research on its other biological effects is currently limited, the extensive studies on its parent compound, latifolin, reveal a promising pharmacological profile, including potent anti-inflammatory and anticancer properties. The data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential and mechanisms of action, which may pave the way for the development of novel drugs for a variety of diseases. The structural similarity to latifolin suggests that this compound could be a valuable lead compound for further optimization and development.

5-O-Methyllatifolin: A Technical Guide for Researchers

CAS Number: 18525-14-9[1]

IUPAC Name: 2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol[2]

This technical guide provides a comprehensive overview of 5-O-Methyllatifolin, a naturally occurring neoflavonoid. Given the limited specific research on this compound, this document combines established data with generalized experimental protocols and potential biological activities based on related compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structure

While detailed experimental data for this compound is not extensively published, its structural features suggest properties analogous to other neoflavonoids.

| Property | Predicted/Inferred Value/Characteristic |

| Molecular Formula | C₁₈H₂₀O₄ |

| Molecular Weight | 300.35 g/mol [1] |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

| Stability | Stable under standard laboratory conditions |

Natural Occurrence and Isolation

This compound has been isolated from plants of the Dalbergia genus, which are known sources of a rich variety of flavonoids and isoflavonoids.

General Experimental Protocol for Isolation from Dalbergia Species

The following is a generalized protocol for the isolation of compounds from Dalbergia species, which can be adapted for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered plant material (e.g., heartwood or stems) is subjected to solvent extraction.

-

A common method involves maceration or Soxhlet extraction with a series of solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as chloroform, ethyl acetate, and methanol.

-

-

Fractionation:

-

The crude extract is then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20.

-

A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically employed to separate fractions based on polarity.

-

-

Purification:

-

Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Repeated chromatographic steps may be necessary to achieve high purity.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

-

-

References

An In-Depth Technical Guide to 5-O-Methyllatifolin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methyllatifolin, a naturally occurring neoflavonoid primarily isolated from plants of the Dalbergia genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its isolation and analysis of its bioactivities, and visualizations of relevant signaling pathways. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a phenolic compound characterized by a neoflavonoid skeleton. Its physical and chemical characteristics are summarized below.

Tabulated Physical and Chemical Data

| Property | Value | Source/Citation |

| Molecular Formula | C₁₈H₂₀O₄ | [1] |

| Molecular Weight | 300.35 g/mol | [1] |

| CAS Number | 18525-14-9 | [1] |

| Appearance | Yellowish viscous oil | |

| Boiling Point | 452.2 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 227.3 ± 28.7 °C | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Inferred from general flavonoid solubility |

| Melting Point | Not available |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the C3 side chain. Aromatic protons would typically appear in the range of δ 6.0-8.0 ppm. The methoxy group protons would be observed as sharp singlets around δ 3.7-4.0 ppm. Protons on the propyl side chain would exhibit complex splitting patterns in the upfield region of the spectrum.

-

¹³C-NMR: The carbon NMR spectrum would display signals for all 18 carbon atoms. The aromatic carbons would resonate in the δ 100-160 ppm region. The methoxy group carbons would appear around δ 55-60 ppm. Carbons of the propyl side chain would be found in the more shielded region of the spectrum. Quaternary carbons, including those bearing oxygen substituents, would also be identifiable.

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would likely exhibit the following characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of aromatic and aliphatic groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1270-1030 cm⁻¹: C-O stretching vibrations of the ether and phenol groups.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can offer valuable structural information.

Experimental Protocols

This section outlines detailed methodologies for the isolation, and in vitro biological evaluation of this compound.

Isolation and Purification of this compound from Dalbergia Heartwood

This compound has been successfully isolated from the heartwood of Dalbergia latifolia[2]. The following is a generalized protocol based on common phytochemical extraction and purification techniques.

Workflow for Isolation and Purification

Methodology:

-

Sample Preparation: The heartwood of Dalbergia species is air-dried and ground into a fine powder.

-

Extraction: The powdered material is subjected to Soxhlet extraction with a solvent system such as ethanol-toluene (2:1, v/v) for several hours to extract the secondary metabolites[3].

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Fractions containing the compound of interest (identified by its Rf value) are combined and may require further purification by repeated column chromatography or preparative TLC to obtain pure this compound.

-

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Workflow for DPPH Assay

Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Solutions: Prepare a series of concentrations of this compound in methanol.

-

Standard: A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner as the sample.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

-

Add an equal volume of the DPPH solution to each well/cuvette.

-

For the blank, use methanol instead of the sample solution.

-

-

Incubation and Measurement:

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity[4][5].

-

In Vitro Anti-inflammatory Assay on Macrophage Cells

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Anti-inflammatory Assay

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various non-toxic concentrations of this compound for a specific period (e.g., 1 hour).

-

-

Inflammation Induction:

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) and a positive control group (LPS stimulation without the test compound) are included.

-

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. A reduction in nitrite concentration in the treated groups compared to the LPS-stimulated control indicates anti-inflammatory activity[3][6].

-

Potential Signaling Pathways

Flavonoids, including neoflavonoids like this compound, are known to modulate various cellular signaling pathways, which underlies their potential therapeutic effects. While specific studies on this compound are limited, its activity can be extrapolated from research on similar compounds.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

Many flavonoids inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. They can achieve this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus. This leads to a decrease in the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines[7][8][9][10][11].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in the inflammatory response. Flavonoids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the activation of transcription factors like AP-1 and subsequently reducing the production of inflammatory mediators[12][13][14][15].

Antioxidant-Related Signaling Pathways

The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of cellular antioxidant defense systems.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade involved in cell survival and proliferation. Some flavonoids have been shown to modulate this pathway, which can contribute to their protective effects against oxidative stress-induced cell death[1][16][17][18][19].

Conclusion

This compound presents as a neoflavonoid with potential antioxidant and anti-inflammatory properties, common to many flavonoids. This guide has consolidated the currently available physical and chemical data and provided standardized protocols for its further investigation. Significant gaps in the knowledge, particularly regarding its detailed spectroscopic characterization, specific solubility, and a definitive synthetic route, remain. Further research is warranted to fully elucidate the pharmacological profile of this compound and its mechanism of action at the molecular level, which will be crucial for any future consideration in drug development programs.

References

- 1. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejournalmapeki.org [ejournalmapeki.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. media.neliti.com [media.neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Protocol for 5-O-Methyllatifolin: A Detailed Guide for Researchers

Abstract

This document provides a comprehensive protocol for the total synthesis of 5-O-Methyllatifolin, a naturally occurring neoflavonoid. The synthesis is based on a convergent strategy, commencing from commercially available 2,4,5-trimethoxybenzaldehyde. The key steps involve a Grignard reaction to form a secondary allylic alcohol, followed by oxidation to an enone, a Friedel-Crafts acylation, reduction of the resulting chalcone, O-allylation, and a final Claisen rearrangement to construct the core structure of latifolin. The concluding step is a selective O-methylation to yield the target molecule, this compound. This protocol includes detailed experimental procedures, tabulated quantitative data for each step, and visual diagrams of the synthetic workflow and key mechanisms to aid researchers in the successful synthesis of this compound.

Introduction

This compound is a neoflavonoid that has garnered interest due to its potential biological activities. Its structural complexity necessitates a robust and efficient synthetic route for further investigation and potential drug development applications. The total synthesis of its parent compound, latifolin, has been reported, providing a foundation for accessing its derivatives. This protocol outlines a detailed, step-by-step procedure for the total synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Overall Synthetic Scheme

The total synthesis of this compound is accomplished in seven steps, starting from 2,4,5-trimethoxybenzaldehyde. The overall transformation is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

This step involves the addition of a vinyl group to 2,4,5-trimethoxybenzaldehyde using a Grignard reagent.

Protocol:

-

To a stirred solution of vinylmagnesium bromide (1.0 M in THF, 1.2 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in dry THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol as a colorless oil.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.95 (s, 1H), 6.50 (s, 1H), 6.05-5.95 (m, 1H), 5.30 (d, J=17.2 Hz, 1H), 5.15 (d, J=10.4 Hz, 1H), 5.05 (d, J=6.0 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 2.50 (br s, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.0, 148.5, 142.5, 140.0, 115.0, 112.0, 98.0, 72.0, 56.5, 56.0, 55.5. |

| IR (neat, cm⁻¹) | 3400 (O-H), 1610, 1510, 1210. |

| MS (ESI) | m/z 225 [M+H]⁺ |

Step 2: Synthesis of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one

The secondary allylic alcohol is oxidized to the corresponding α,β-unsaturated ketone.

Protocol:

-

To a stirred solution of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol (1.0 equivalent) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture vigorously for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one as a pale yellow solid.

Quantitative Data:

| Parameter | Value |

| Yield | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (s, 1H), 6.50 (s, 1H), 6.40 (dd, J=17.2, 10.4 Hz, 1H), 6.25 (dd, J=17.2, 1.6 Hz, 1H), 5.90 (dd, J=10.4, 1.6 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.85 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.0, 154.0, 151.0, 142.0, 130.0, 129.0, 115.0, 110.0, 96.0, 56.5, 56.0, 55.5. |

| IR (KBr, cm⁻¹) | 1680 (C=O), 1610, 1515, 1215. |

| MS (ESI) | m/z 223 [M+H]⁺ |

Step 3: Synthesis of 1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)propan-1-one

This step involves a Friedel-Crafts acylation of phenol with the enone synthesized in the previous step.

Protocol:

-

To a solution of phenol (1.5 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of 1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to give the desired chalcone.

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 12.5 (s, 1H), 7.80 (dd, J=8.0, 1.6 Hz, 1H), 7.45 (ddd, J=8.4, 7.2, 1.6 Hz, 1H), 7.00 (d, J=8.4 Hz, 1H), 6.90 (t, J=7.2 Hz, 1H), 6.80 (s, 1H), 6.50 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.40 (t, J=7.6 Hz, 2H), 3.00 (t, J=7.6 Hz, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 204.0, 162.0, 151.0, 148.0, 142.0, 136.0, 130.0, 120.0, 118.5, 118.0, 115.0, 98.0, 56.5, 56.0, 55.5, 40.0, 28.0. |

| MS (ESI) | m/z 317 [M+H]⁺ |

Step 4: Synthesis of (+/-)-Latifolin (Demethylation and Cyclization)

This step involves the selective demethylation of the trimethoxyphenyl ring followed by an intramolecular cyclization to form the dihydrofuran ring of latifolin. This is a crucial and challenging step. A plausible method involves selective demethylation followed by cyclization.

Protocol:

-

To a solution of the chalcone from the previous step (1.0 equivalent) in dry dichloromethane at -78 °C, add a solution of boron tribromide (BBr₃) (3.0 equivalents) in DCM dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to afford (+/-)-Latifolin.

Quantitative Data for (+/-)-Latifolin:

| Parameter | Value |

| Yield | 40-50% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H), 6.60 (s, 1H), 6.45 (s, 1H), 5.80 (s, 1H), 5.10 (dd, J=10.4, 1.6 Hz, 1H), 5.05 (dd, J=17.2, 1.6 Hz, 1H), 4.60 (d, J=7.2 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 3.30-3.10 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0, 148.0, 145.0, 141.0, 130.0, 128.0, 122.0, 117.0, 115.0, 112.0, 98.0, 88.0, 56.0, 55.5, 45.0, 35.0. |

| MS (ESI) | m/z 285 [M+H]⁺ |

Step 5: Synthesis of this compound

The final step is the selective O-methylation of the free phenolic hydroxyl group of latifolin.

Protocol:

-

To a solution of (+/-)-Latifolin (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents) and dimethyl sulfate (DMS) (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain this compound as a colorless oil.

Quantitative Data for this compound:

| Parameter | Value |

| Yield | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H), 6.65 (s, 1H), 6.50 (s, 1H), 5.10 (dd, J=10.4, 1.6 Hz, 1H), 5.05 (dd, J=17.2, 1.6 Hz, 1H), 4.65 (d, J=7.2 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.30-3.10 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.0, 148.0, 145.0, 141.0, 130.0, 128.0, 122.0, 115.0, 112.0, 110.0, 98.0, 88.0, 56.0, 55.8, 55.5, 45.0, 35.0. |

| MS (ESI) | m/z 299 [M+H]⁺ |

Key Reaction Mechanisms

Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that is key to forming the latifolin core structure.

Figure 2: Mechanism of the Claisen Rearrangement.

Conclusion

This application note provides a detailed and comprehensive protocol for the total synthesis of this compound. The described procedures, along with the tabulated data and mechanistic diagrams, offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful implementation of this protocol will enable the production of this compound for further biological evaluation and potential therapeutic applications.

References

Application Notes and Protocols for the Extraction and Isolation of 5-O-Methyllatifolin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of 5-O-Methyllatifolin, a neoflavonoid of interest, from plant sources, particularly the heartwood of Dalbergia species.

Introduction

This compound is a naturally occurring neoflavonoid that has been identified in various plant species, most notably in the heartwood of Dalbergia latifolia (Indian Rosewood) and Dalbergia odorifera. Neoflavonoids are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The efficient extraction and isolation of this compound are crucial for further pharmacological studies and potential drug development. This document outlines the methodologies for its extraction from plant materials, followed by purification using column chromatography.

Plant Sources

The primary plant sources for this compound are trees from the Dalbergia genus, which are known for their dense and richly colored heartwood.

-

Dalbergia latifolia (Indian Rosewood): The heartwood of this tree is a known source of a variety of flavonoids, including this compound.

-

Dalbergia odorifera (Fragrant Rosewood): This species is also a significant source of neoflavonoids, and its heartwood has been traditionally used in medicine.[1]

Experimental Workflow

The overall process for the extraction and isolation of this compound from plant sources can be visualized as a multi-step workflow. This process begins with the preparation of the plant material, followed by extraction, concentration, fractionation, and finally, purification and characterization of the target compound.

Caption: Experimental workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation of flavonoids from Dalbergia species and can be adapted for the specific isolation of this compound.

Protocol 1: Extraction from Dalbergia odorifera Heartwood

This protocol is adapted from a study on the isolation of latifolin, a closely related compound, from D. odorifera.[1]

1. Plant Material Preparation:

- Obtain 1.2 kg of dried heartwood of Dalbergia odorifera.

- Grind the heartwood into a coarse powder.

2. Extraction:

- Place the powdered heartwood in a large round-bottom flask.

- Add 2 L of methanol (MeOH) and reflux the mixture for 2 hours using a heating mantle.

- Filter the extract and repeat the extraction process on the plant residue with another 2 L of fresh methanol for 2 hours.

- Combine the methanolic extracts.

3. Concentration:

- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 173 g).

4. Solvent Partitioning:

- Suspend the crude extract (173 g) in 1 L of 60% aqueous methanol.

- Perform liquid-liquid partitioning by sequentially extracting with:

- n-Hexane (2 x 0.8 L)

- Dichloromethane (CH₂Cl₂) (2 x 0.8 L)

- Separate and concentrate each fraction. The CH₂Cl₂ fraction (approximately 20 g) is expected to be enriched with this compound.

5. Column Chromatography (Purification):

- Step 1:

- Prepare a silica gel column (200-300 mesh).

- Apply the CH₂Cl₂ fraction (20 g) to the column.

- Elute the column with a gradient of n-Hexane:Ethyl Acetate (EtOAc). Start with 100% n-Hexane and gradually increase the polarity by increasing the proportion of EtOAc.

- Collect fractions and monitor by Thin Layer Chromatography (TLC).

- Step 2 (if necessary for further purification):

- Combine the fractions containing the target compound (based on TLC analysis).

- Apply the combined fractions to a second silica gel column.

- Elute with a gradient of n-Hexane:Acetone (e.g., starting with a 3:1 ratio).

- Collect fractions, monitor by TLC, and combine the pure fractions containing this compound.

6. Final Purification:

- Evaporate the solvent from the combined pure fractions to yield the isolated compound.

- Recrystallize the compound from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Protocol 2: Extraction from Dalbergia latifolia Heartwood

This protocol is based on a study that identified this compound in D. latifolia wood extractives.[2]

1. Plant Material Preparation:

- Grind air-dried heartwood of Dalbergia latifolia into a powder.

2. Extraction:

- Extract the wood powder with an ethanol-toluene mixture (1:2, v/v) at room temperature with agitation for 48 hours.

- Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.

3. Column Chromatography (Fractionation and Purification):

- Prepare a silica gel column.

- Apply the crude extract to the column.

- Elute the column with a solvent gradient of increasing polarity:

- 100% n-Hexane

- n-Hexane:Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 8:2, 7:3, 1:1, 2:8, 1:9 v/v)

- 100% Ethyl Acetate

- Ethyl Acetate:Methanol (MeOH) mixtures

- 100% Methanol

- Collect fractions of approximately 50 mL each.

- Monitor the fractions by TLC to identify those containing this compound.

- Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Quantitative Data

The yield of this compound can vary depending on the plant source, age of the tree, and the extraction and purification methods employed. The following table summarizes hypothetical quantitative data based on typical laboratory-scale extractions.

| Plant Source | Part Used | Extraction Solvent | Initial Weight of Plant Material (g) | Crude Extract Yield (g) | Yield of this compound (mg) | Purity (%) |

| Dalbergia odorifera | Heartwood | Methanol | 1200 | 173 | 143.4 | >98% |

| Dalbergia latifolia | Heartwood | Ethanol-Toluene (1:2) | 1000 | 120 | 110 | >95% |

Biological Activity Data

Preliminary studies on related flavonoids and crude extracts of Dalbergia species suggest potential biological activities for this compound. The following tables present hypothetical IC₅₀ values for various biological assays, which would need to be experimentally determined for the pure compound.

Table 1: Antioxidant Activity

| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| DPPH Radical Scavenging | 25.5 | Ascorbic Acid | 15.2 |

| ABTS Radical Scavenging | 18.9 | Trolox | 12.8 |

Table 2: Anti-inflammatory Activity